
Epimedokoreanoside I
Descripción general
Descripción
Epimedokoreanoside I is a prenyl-flavonoid compound isolated from the aerial parts of the plant Epimedium koreanum Nakai, which belongs to the Berberidaceae family. This plant is native to Northwest Korea and has been traditionally used for its invigorating properties to treat conditions such as amnesia and impotence by stimulating hormone secretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epimedokoreanoside I can be isolated and purified using high-speed counter-current chromatography (HSCCC). The method involves using a two-phase solvent system consisting of chloroform, methanol, and water in the ratio of 4:3.5:2 (v/v). This technique allows for the separation and purification of flavonoids from the crude extract of Epimedium koreanum Nakai .
Industrial Production Methods
The industrial production of this compound primarily relies on the extraction and purification from the plant Epimedium koreanum Nakai. The process involves harvesting the aerial parts of the plant, followed by extraction using suitable solvents and purification using techniques such as HSCCC to achieve high purity levels .
Análisis De Reacciones Químicas
Structural Features and Reactivity of Epimedokoreanoside I
This compound is presumed to be a prenylated flavonoid glycoside, based on nomenclature similarities to isolated compounds like Koreanoside L . Key reactive sites likely include:
-
Prenyl side chains : Susceptible to oxidation, cyclization, or electrophilic addition.
-
Glycosidic bonds : Hydrolysis under acidic or enzymatic conditions.
-
Flavonoid core (e.g., hydroxyl groups) : Participation in redox reactions, methylation, or glycosylation.
Oxidation of Prenyl Groups
Prenyl substituents in related compounds (e.g., Epimedokoreanin B ) undergo oxidation to form epoxides or diols. For example:
Reaction Type | Conditions | Product | Source |
---|---|---|---|
Epoxidation | mCPBA, CHCl, 0°C → RT | Epoxidized prenyl side chain | 5 12 |
Acid-catalyzed hydrolysis | HSO, HO, reflux | Diol derivatives | 912 |
Glycosidic Bond Cleavage
Glycosides like Koreanosides undergo hydrolysis:
-
Acidic hydrolysis : Yields aglycone (flavonoid) and sugar moieties (e.g., rhamnose or glucose) .
-
Enzymatic cleavage : β-glucosidases selectively hydrolyze glycosidic bonds under mild conditions .
Methylation of Phenolic Hydroxyls
Methylation reactions (e.g., using trimethylsilyl-diazomethane) modify bioactivity. For Epimedokoreanin B :
Substrate | Methylation Site | Conditions | Product Activity Change |
---|---|---|---|
C-5 hydroxyl | TMS-diazomethane | RT, anhydrous DMF | Reduced AGE inhibition |
Inhibition of Advanced Glycation End Products (AGEs)
Epimedokoreanin B (structurally similar to this compound) inhibits AGE formation via:
-
Chelation of metal ions : Reduces oxidative stress.
-
Scavenging reactive carbonyl species : Blocks Maillard reaction pathways .
Induction of Methuosis in Cancer Cells
Epimedokoreanin C triggers cytoplasmic vacuolization (methuosis) in lung cancer cells through:
-
Rac1/Arf6 GTPase modulation : Alters macropinocytosis pathways.
-
Synergy with chemotherapy agents : Enhances efficacy of doxorubicin .
Synthetic and Mechanistic Challenges
-
Stereoselective prenylation : Prenyl group orientation affects bioactivity but is difficult to control chemically .
-
Glycosylation regioselectivity : Protecting-group strategies are required for selective sugar attachment .
Key Data Table: Reactivity of Epimedokoreanin Analogues
Aplicaciones Científicas De Investigación
Epimedokoreanoside I has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Mecanismo De Acción
Epimedokoreanoside I exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of soluble epoxide hydrolase, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These lipid mediators possess antioxidative, anti-inflammatory, and antiapoptotic properties, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Epimedokoreanoside I is unique among prenyl-flavonoids due to its specific structure and biological activities. Similar compounds include:
Icariside II: A flavonoid with similar biological activities, including antioxidative and anti-inflammatory properties.
Epimedokoreanoside III: A closely related compound with similar inhibitory activities on soluble epoxide hydrolase and tyrosinase.
These compounds share structural similarities but differ in their specific biological activities and potency, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(53)31(51)28(48)25(14-44)61-41)13-23(47)27-30(50)39(37(63-38(22)27)20-8-10-21(56-6)11-9-20)64-43-35(55)40(36(17(3)58-43)59-19(5)46)65-42-34(54)32(52)29(49)26(62-42)15-57-18(4)45/h7-11,13,17,25-26,28-29,31-36,40-44,47-49,51-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35+,36-,40-,41+,42-,43-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXSPPRLXJPMK-WAFDLGGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H54O22 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347726 | |
Record name | Epimedokoreanoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130756-11-5 | |
Record name | Epimedokoreanoside I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.